N~1~-cycloheptyl-N~2~-2-furoylvalinamide

Description

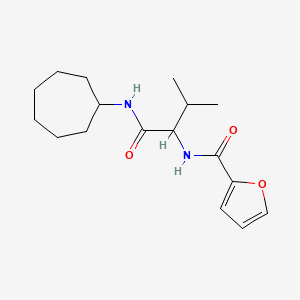

N¹-Cycloheptyl-N²-2-furoylvalinamide is a synthetic amide derivative characterized by a valinamide backbone substituted with a cycloheptyl group at the N¹ position and a 2-furoyl moiety at the N² position. The cycloheptyl group contributes to lipophilicity, which may enhance membrane permeability, while the 2-furoyl moiety (a furan-derived acyl group) introduces aromatic and electronic properties that could influence receptor binding or metabolic stability.

Properties

IUPAC Name |

N-[1-(cycloheptylamino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-12(2)15(19-16(20)14-10-7-11-22-14)17(21)18-13-8-5-3-4-6-9-13/h7,10-13,15H,3-6,8-9H2,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNRMZNVZIJFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49816832 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares N¹-cycloheptyl-N²-2-furoylvalinamide with analogous compounds from the provided evidence, focusing on substituents and hypothesized properties:

Key Observations:

- Cycloheptyl vs. Phenyl Groups : The cycloheptyl group in the target compound provides greater steric bulk and lipophilicity compared to the phenyl group in 3-chloro-N-phenyl-phthalimide . This could improve blood-brain barrier penetration but reduce aqueous solubility.

- Furoyl vs. Chloro/Acetamide Groups : The 2-furoyl group introduces an electron-rich aromatic system, contrasting with the electron-withdrawing chloro group in or the polar acetamide groups in compounds e–h . This may alter binding affinities in enzymatic targets.

- Backbone Differences : While the target compound uses a valinamide backbone, compounds e–h feature hexanamide or oxazinan cores, which may confer distinct conformational rigidity and hydrogen-bonding capabilities.

Pharmacological and Industrial Relevance

- 3-Chloro-N-phenyl-phthalimide: Primarily used in polymer synthesis (e.g., polyimides) due to its high purity requirements . Its rigid, planar structure contrasts with the flexible valinamide backbone of the target compound, highlighting divergent applications (materials science vs.

- Compounds e–h (PF 43(1)): These acetamide derivatives likely serve as antimicrobial or antiviral agents, given their structural resemblance to protease inhibitors . The target compound’s furoyl group may offer unique interactions with hydrophobic enzyme pockets compared to the dimethylphenoxy groups in these analogs.

Research Findings and Data Gaps

- Hypothetical Activity : Molecular docking studies could assess the target compound’s affinity for serine proteases or GPCRs, leveraging its unique substituent combination.

- Synthetic Challenges : The cycloheptyl group may complicate synthesis compared to smaller cyclic substituents, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.